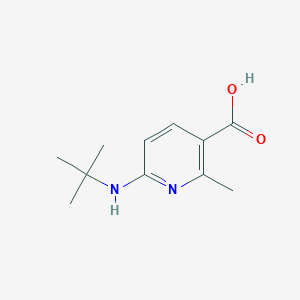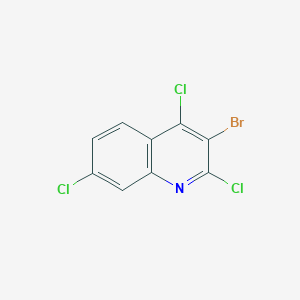
4-Bromo-6-chloropicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloropicolinamide is a chemical compound with the molecular formula C6H3BrClN2O It is a derivative of picolinamide, characterized by the presence of bromine and chlorine atoms at the 4th and 6th positions of the pyridine ring, respectively
Preparation Methods
The synthesis of 4-Bromo-6-chloropicolinamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of picolinamide under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to achieve selective halogenation at the desired positions on the pyridine ring. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
4-Bromo-6-chloropicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and other halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-6-chloropicolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloropicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-6-chloropicolinamide can be compared with other similar compounds, such as:
4-Chloropicolinamide: This compound lacks the bromine atom and has different chemical properties and applications.
6-Bromo-4-chloroquinoline: Another halogenated derivative with distinct structural and functional characteristics.
Properties
Molecular Formula |
C6H4BrClN2O |
|---|---|
Molecular Weight |
235.46 g/mol |
IUPAC Name |
4-bromo-6-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11) |
InChI Key |
DXWBUQRAGUQCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


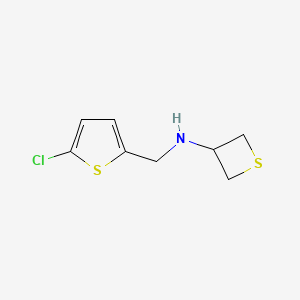

![2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid](/img/structure/B12999062.png)
![8-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12999067.png)
![2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B12999070.png)
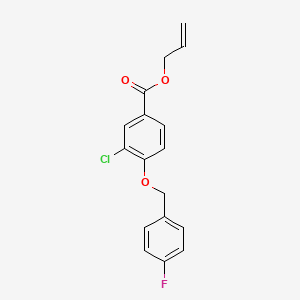
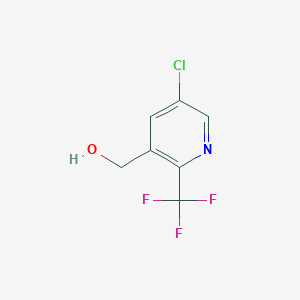
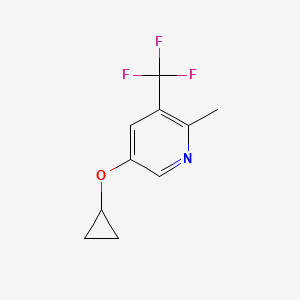
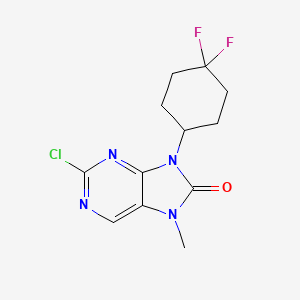
![(S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12999096.png)
